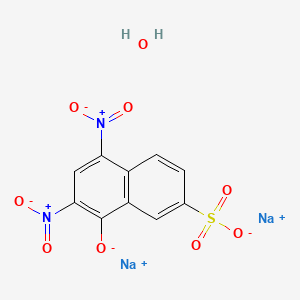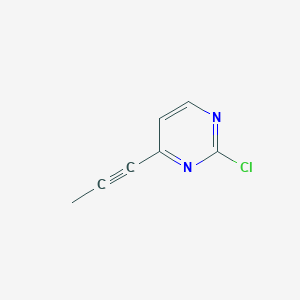
3-Cyclopropoxypyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxypyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 3-Cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce other substituents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-Cyclopropoxypyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 3-Cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropoxy group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
2-Aminopyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropylpyridine: Lacks the amine group, affecting its reactivity and binding properties.
3-Methoxypyridin-2-amine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness: 3-Cyclopropoxypyridin-2-amine is unique due to the presence of both the cyclopropoxy and amine groups, which confer distinct chemical and biological properties. The cyclopropoxy group provides steric bulk and rigidity, while the amine group offers sites for hydrogen bonding and nucleophilic reactions.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
3-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H10N2O/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2,(H2,9,10) |
InChIキー |
WZWZAVPNXQSNQK-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)



![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)







